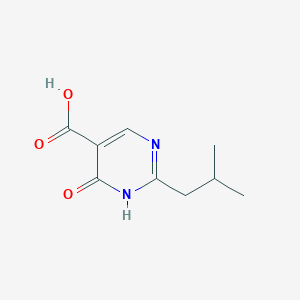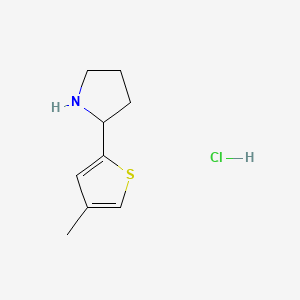
1-(2-Chloro-thiazol-5-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-chloro-1,3-thiazole with ethanamine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods
In industrial settings, the production of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiols .
Applications De Recherche Scientifique
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials such as liquid crystals and sensors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-1,3-thiazole: A precursor in the synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine.
Thiazole: The parent compound with a similar structure but lacking the chlorine and ethanamine groups.
1,3-thiazol-5-yl)ethan-1-amine: A similar compound without the chlorine atom.
Uniqueness
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5H7ClN2S |
|---|---|
Poids moléculaire |
162.64 g/mol |
Nom IUPAC |
1-(2-chloro-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3 |
Clé InChI |
HTYCVTSICUIIBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(S1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)


![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)








